molecular formula C7H9Cl2N3O B1349898 4-(3-Chlorophenyl)semicarbazide hydrochloride CAS No. 206559-50-4

4-(3-Chlorophenyl)semicarbazide hydrochloride

Cat. No. B1349898
M. Wt: 222.07 g/mol
InChI Key: JGYISWWFCUZOHY-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)semicarbazide hydrochloride (4-CPSH) is an organic compound that has been studied extensively for its potential applications in scientific research. It is a white, crystalline substance with a melting point of 159-160 °C. 4-CPSH is a semicarbazide hydrochloride derivative of 3-chlorophenol, and has been used in various research studies for its biochemical and physiological effects.

Scientific Research Applications

Anticonvulsant Properties

4-(3-Chlorophenyl)semicarbazide hydrochloride and its derivatives have been extensively studied for their anticonvulsant properties. Several studies have synthesized different semicarbazone derivatives and evaluated their efficacy in controlling seizures. For instance, a study by Amir et al. (2010) synthesized various semicarbazones and found that some compounds, particularly N1-(3-chloro-4-fluorophenyl)-N4-(4-N,N-dimethylamino-benzaldehyde) semicarbazone, exhibited significant anticonvulsant activity without neurotoxicity and less central nervous system depressant effect compared to standard drugs (Amir, Ahsan, & Ali, 2010). Similarly, Sameem et al. (2012) synthesized a series of 4-(3-Chlorophenyl)-1-(substituted acetophenone) semicarbazones and found that some compounds exhibited potent anticonvulsant effects (Sameem, Kumar, & Pathak, 2012).

Antitumor Activity

Semicarbazide derivatives have also been evaluated for their potential antitumor activities. Ghorab et al. (1996) synthesized thiadiazole and selena derivatives from semicarbazide hydrochloride and assessed their potential in cancer treatment (Ghorab, Abdel-hamide, & Zeid, 1996). Moreover, another study by El-Moneim et al. (2011) synthesized triazines and pyrimidine-2-thiole from semicarbazide hydrochloride and evaluated their antioxidant and antitumor activities, indicating potential applications in cancer therapy (El-Moneim, El‐Deen, & El-Fattah, 2011).

Antibacterial and Antitubercular Activities

Semicarbazide hydrochloride derivatives have been investigated for their antibacterial and antitubercular properties. A study by Raja et al. (2010) synthesized various semicarbazones and hydrazones and found that some compounds exhibited significant activity against pathogenic bacterial strains and Mycobacterium tuberculosis (Raja, Agarwal, Mahajan, Pandeya, & Ananthan, 2010).

Chemical Synthesis and Applications

The compound is also used in chemical synthesis and has applications in different chemical reactions. For example, Cowden et al. (2000) reported the synthesis of Chlorotriazolinone via the novel condensation of semicarbazide hydrochloride, highlighting its role in chemical synthesis (Cowden, Wilson, Bishop, Cottrell, Davies, & Dolling, 2000). Additionally, Ishmuratov et al. (2014) discussed the transformation of peroxide products of olefin ozonolysis under treatment with hydroxylamine and semicarbazide hydrochlorides, indicating its utility in organic chemistry processes (Ishmuratov, Legostaeva, Garifullina, Botsman, Muslukhov, & Tolstikov, 2014).

properties

IUPAC Name

1-amino-3-(3-chlorophenyl)urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O.ClH/c8-5-2-1-3-6(4-5)10-7(12)11-9;/h1-4H,9H2,(H2,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYISWWFCUZOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374057
Record name 4-(3-Chlorophenyl)semicarbazide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)semicarbazide hydrochloride

CAS RN

206559-50-4
Record name 4-(3-Chlorophenyl)semicarbazide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206559-50-4
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